3,5-Dichlorobenzonitrile
Overview
Description
3,5-Dichlorobenzonitrile is a chemical compound studied for its unique properties and potential applications in various fields. Research on this compound encompasses its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Synthesis of 3,5-Dichlorobenzonitrile and related derivatives has been explored through different chemical pathways. For instance, reactions of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N'-dimethylformamide solution at 60 °C afford a series of dichlorobenzamide derivatives in good yields, showcasing one of the methods to derive compounds from 3,5-Dichlorobenzonitrile (Zhang et al., 2020).
Molecular Structure Analysis
The molecular structure of 3,5-Dichlorobenzonitrile has been extensively analyzed using spectroscopic techniques. Studies include FT-IR and FT-Raman spectra to understand the molecular vibrations and structure. DFT studies have provided insights into the vibrational spectral data, molecular geometry, and thermodynamic parameters, offering a detailed view of the molecule's structure and behavior (Alcolea Palafox et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 3,5-Dichlorobenzonitrile reveal its reactivity and potential for forming various compounds. For instance, its interaction with isothiazolones under specific conditions demonstrates its reactivity and the formation of new compounds through 1,3-dipolar cycloaddition reactions (Coutouli-argyropoulou & Anastasopoulos, 1996).
Physical Properties Analysis
The physical properties of 3,5-Dichlorobenzonitrile, including its spectral characteristics, have been explored through experimental and theoretical studies. These analyses include IR and Raman spectroscopy, providing a comprehensive understanding of the molecule's behavior under various conditions (Rastogi et al., 2013).
Chemical Properties Analysis
Further investigations into the chemical properties of 3,5-Dichlorobenzonitrile have focused on its reactivity and potential for forming new compounds. Studies on its cycloaddition reactions, for example, showcase the compound's versatility and potential applications in synthesizing novel materials (Li et al., 2012).
Scientific Research Applications
Use in Vibrational Spectral Analysis : 3,5-Dichlorobenzonitrile has been studied for its molecular properties using FT-IR and FT-Raman spectroscopy. These studies help in understanding the molecular structure and vibrational characteristics of the compound (Alcolea Palafox et al., 2013).
Herbicide Metabolism Research : This compound is a degradation product of 2,6-dichlorobenzonitrile, often used as a herbicide. Research in this area focuses on understanding its breakdown and impact on the environment, such as its potential for causing groundwater pollution (Tao et al., 2016).
Environmental Monitoring : Methods have been developed for determining the presence of dichlobenil (2,6-dichlorobenzonitrile) and its metabolites in groundwater, which is important for environmental monitoring and regulation (Porazzi et al., 2005).
Molecular Structure and Spectroscopy : Studies have been conducted to determine the molecular structure, spectroscopy, and thermodynamic parameters of 2,6-dichlorobenzonitrile and its related compounds, which are crucial for understanding its chemical properties and reactions (Rastogi et al., 2013).
Synthesis of Derivatives : Research has also been focused on synthesizing derivatives of 3,5-Dichlorobenzonitrile, which can have various applications in chemistry and materials science (Zhang et al., 2020).
Nitrile Oxide Dipolar Cycloadditions : The compound has been used in studies exploring nitrile oxide dipolar cycloadditions, which are significant in organic synthesis and the creation of new molecular structures (Molteni & Buttero, 2011).
Herbicide Incorporation in Mulches : 3,5-Dichlorobenzonitrile has been used in agronomy for weed control by incorporating it into organic mulches, providing effective and safer methods of herbicide application (Lanphear, 1968).
properties
IUPAC Name |
3,5-dichlorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJSUOGJGIECFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215950 | |
Record name | 3,5-Dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00215950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorobenzonitrile | |
CAS RN |
6575-00-4 | |
Record name | 3,5-Dichlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6575-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichlorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6575-00-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109596 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00215950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichlorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.815 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,5-DICHLOROBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY25KS4R7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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